1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride
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Overview
Description
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine that features a unique oxabicyclo structure, making it an interesting subject for research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxabicyclo structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: Similar structure but with a different bicyclic arrangement.
1-methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride: Similar structure with a different position of the amine group.
Uniqueness
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is unique due to its specific oxabicyclo structure and the position of the amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2624135-05-1 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
DVLDEZFEIHRRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C(CO2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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